![molecular formula C16H20N2O4 B2924461 Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate CAS No. 921565-35-7](/img/structure/B2924461.png)

Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

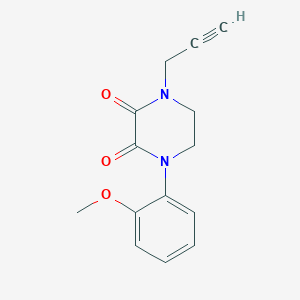

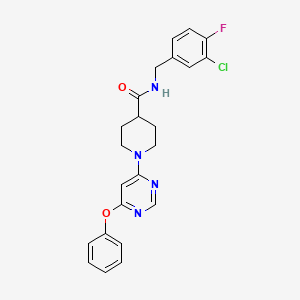

The compound is a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing oxygen and nitrogen . It also contains a carbamate group (O=C=ONH2), which is a functional group derived from carbamic acid and found in a variety of organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzo[b][1,4]oxazepine portion of the molecule is a seven-membered ring containing an oxygen and a nitrogen .Aplicaciones Científicas De Investigación

Nanoparticle Delivery Systems for Agriculture

Polymeric and Solid Lipid Nanoparticles for Sustained Release in Agriculture : Carbendazim and tebuconazole, related to the carbamate family, were encapsulated in solid lipid nanoparticles and polymeric nanocapsules. These systems showed high association efficiency, modified release profiles, and reduced toxicity, offering new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

Synthesis and Application of Heterocyclic Hybrids

Synthesis of Novel Benzimidazole Fused-1,4-Oxazepines : A series of benzimidazole-tethered oxazepine hybrids were synthesized, showcasing their potential in applications requiring specific molecular structures, such as nonlinear optical (NLO) properties. These compounds demonstrate significant promise in fields requiring precise molecular engineering (Almansour et al., 2016).

Advances in Chemical Synthesis

Enantioselective Synthesis of OPC-31260 Metabolites : The study presents the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, demonstrating the versatility and applicability of similar compounds in medicinal chemistry. This highlights the capability to create specific, biologically active molecules through advanced synthetic techniques (Matsubara et al., 2000).

Novel Anticholinesterases

Development of New Anticholinesterase Compounds : Novel carbamates based on furobenzofuran and methanobenzodioxepine skeletons were synthesized and found to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential for treating diseases like Alzheimer's (Luo et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-8-18-12-7-6-11(17-15(20)21-4)9-13(12)22-10-16(2,3)14(18)19/h5-7,9H,1,8,10H2,2-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSCUQXGPRMVRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)OC)N(C1=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2924389.png)

![N-(2,4-dimethoxybenzyl)-2-(6-ethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl)acetamide](/img/structure/B2924392.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2924396.png)